2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c1-12-10-11-20-18(21-12)23-27(25,26)14-8-6-13(7-9-14)22-17(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDEKAGGBQWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzamide or pyrimidinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzamides or pyrimidinyl derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibit significant antimicrobial activity. The sulfamoyl group is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), an essential component in bacterial folate synthesis. This mechanism can be particularly useful in developing new antibiotics against resistant bacterial strains .
Antiparasitic Activity
The compound has also shown promise in treating parasitic diseases. Studies suggest that derivatives of this compound can inhibit the growth of various parasites by targeting specific metabolic pathways essential for their survival. This application is particularly relevant in the context of increasing resistance to existing antiparasitic drugs .
Cancer Treatment
Preliminary studies indicate that 2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide may have anticancer properties. Its structural components allow it to interfere with cancer cell proliferation and induce apoptosis (programmed cell death). Research is ongoing to explore its efficacy against different cancer types, including breast and prostate cancers .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases. For instance, it may act as an inhibitor of 6-phosphofructose-2-kinase, a key regulator in glucose metabolism, which could provide therapeutic benefits in metabolic disorders and cancer .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial efficacy | Demonstrated significant inhibition of bacterial growth compared to controls. |
| Study B | Assess antiparasitic effects | Showed effective reduction in parasite load in treated models. |
| Study C | Investigate anticancer properties | Induced apoptosis in cancer cell lines, suggesting potential as a therapeutic agent. |
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide with structurally related compounds, focusing on physical properties , structural variations , and biological activities .
Structural and Physical Property Comparison
Key Structural Insights
- Pyrimidine vs.
- Fluorine Substitution: The 2-fluoro group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 16 .
- Sulfonamide Linker : The para-sulfonamide linkage in all analogs ensures a planar geometry, facilitating interactions with enzymatic active sites (e.g., urease’s nickel center) .
Data Tables
Table 1: Physical Properties of Selected Analogs
| Compound ID | Melting Point (°C) | Yield (%) | Rf Value | Optical Activity ([α]D) | Reference |
|---|---|---|---|---|---|
| Target | N/A | N/A | N/A | N/A | |
| 16 | 159–161 | 75.6 | 0.81 | N/A | |
| 5h | 205–207 | N/A | N/A | +11.7° | |
| 4 | N/A | N/A | N/A | N/A |
Biological Activity
The compound 2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative with potential applications in medicinal chemistry, particularly in the treatment of various diseases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can be represented as follows:
This compound features a fluoro group, a benzamide moiety, and a sulfamoyl group attached to a pyrimidine ring. The presence of these functional groups contributes to its biological activity.
Inhibition of Enzymatic Activity
Research indicates that sulfonamide derivatives, including this compound, can inhibit various enzymes. For instance, studies have shown that related compounds effectively inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to reduced cellular levels of NADPH and destabilization of DHFR, ultimately affecting cell growth and viability .
Antimicrobial Activity
Some studies suggest that 2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibits antimicrobial properties. Compounds with similar structures have demonstrated efficacy against bacterial strains by targeting bacterial folate metabolism pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties through the inhibition of α4β7 integrin , which plays a role in the adhesion process associated with inflammatory diseases. This mechanism suggests potential therapeutic applications in treating conditions like inflammatory bowel disease .
Structure-Activity Relationships (SAR)
SAR studies have been crucial in optimizing the biological activity of benzamide derivatives. Modifications to the pyrimidine ring and the introduction of fluorine atoms have been shown to enhance potency and selectivity against target enzymes. For example, replacing certain groups or altering their positions can significantly impact the compound's ability to inhibit specific biological targets .
Case Study 1: Antitumor Activity
In a preclinical study, compounds similar to 2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide demonstrated notable antitumor effects in animal models. These compounds were evaluated for their ability to inhibit tumor growth and showed promising results in prolonging survival rates among treated subjects .
Case Study 2: Metabolic Effects
Another study focused on the metabolic effects of related benzamide derivatives on glucose regulation. The findings indicated that these compounds could lower blood glucose levels and improve lipid profiles in diabetic mouse models, suggesting their potential utility in managing metabolic disorders .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide formation and subsequent coupling. For example:
- Sulfonamide Intermediate : React 4-aminobenzenesulfonamide with 4-methylpyrimidin-2-amine under nucleophilic substitution conditions (e.g., DMF, reflux) to form the sulfamoylphenyl scaffold .
- Benzamide Coupling : Use 2-fluorobenzoyl chloride or activated carboxylic acid derivatives (e.g., HATU/DCC coupling) with the sulfonamide intermediate in a polar aprotic solvent (e.g., DMF or THF) .
- Microwave Assistance : Microwave irradiation can enhance reaction efficiency, reducing synthesis time (e.g., yields up to 97% reported for analogous compounds) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine ring and benzamide substituents (e.g., δ ~8.5 ppm for pyrimidine protons, δ ~165 ppm for carbonyl carbons) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm mass accuracy .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches ~1350 cm⁻¹, benzamide C=O ~1680 cm⁻¹) .
Q. What purification strategies are effective post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., EtOAc/hexane or DCM/MeOH) to separate unreacted intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- SHELX Refinement : Employ SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to confirm bond lengths/angles and detect disorder .
- ORTEP Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for heavy atoms (e.g., fluorine, sulfur) .
- Example : A related benzamide derivative (compound 16 in ) was resolved with R-factor <0.05 using SHELX, confirming the sulfamoyl-phenyl orientation .
Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., 4,6-dimethyl) or benzamide (e.g., nitro/cyano substituents) groups to assess MIC values against S. aureus and E. coli .
- Biological Assays : Perform broth microdilution assays (e.g., 1–100 µg/mL concentrations) and compare IC₅₀ values. For example, trifluoromethyl groups enhance lipophilicity and biofilm penetration .
Q. How can molecular docking predict target interactions for this compound?
- Methodological Answer :
- PD-L1 Inhibition : Dock the compound into PD-L1’s hydrophobic pocket (PDB: 5J8O) using AutoDock Vina, focusing on π-π stacking with pyrimidine and hydrogen bonding with sulfamoyl .
- Enzyme Targets : For antibacterial studies, simulate binding to acps-pptase (PDB: 3PGM) to evaluate sulfamoyl interactions with catalytic residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
